4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene
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Overview
Description
4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, a chloro group at the 4-position, and a 2-methylpropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene typically involves a multi-step process:
Nitration: The nitration of chlorobenzene to introduce the nitro group at the 1-position.
Chlorination: The final step involves the chlorination of the benzene ring at the 4-position.
The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration, and alkyl halides for the alkylation step. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-Chloro-2-(2-methylpropoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the alkyl side chain.
Scientific Research Applications
4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The chloro and alkyl groups also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
2-Chloro-2-methylpropane: Contains a similar alkyl group but lacks the aromatic ring and nitro group.
4-Chloro-2-(2-methylpropoxy)aniline: Similar structure with an amine group instead of a nitro group.
Uniqueness
4-Chloro-2-(2-methylpropoxy)-1-nitrobenzene is unique due to the combination of its nitro, chloro, and alkyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-2-(2-methylpropoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7(2)6-15-10-5-8(11)3-4-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQHMVLIMSBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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